molecular formula C22H16N2 B1608569 4,6-Diphenyl-[2,2']bipyridinyl CAS No. 57476-59-2

4,6-Diphenyl-[2,2']bipyridinyl

Cat. No.: B1608569
CAS No.: 57476-59-2
M. Wt: 308.4 g/mol
InChI Key: DEQJSUIBQNVOFU-UHFFFAOYSA-N
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Description

4,6-Diphenyl-[2,2’]bipyridinyl is an organic compound with the molecular formula C22H16N2. It consists of two pyridine rings substituted with phenyl groups at the 4 and 6 positions. This compound is part of the bipyridine family, which is known for its applications in coordination chemistry due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-[2,2’]bipyridinyl can be achieved through various methods. One common approach involves the sequential solventless aldol and Michael addition reactions. This green chemistry method is advantageous as it avoids the use of solvents, making it more environmentally friendly .

    Aldol Reaction: The initial step involves the aldol condensation of benzaldehyde with acetone to form an intermediate.

    Michael Addition: The intermediate then undergoes a Michael addition with another molecule of benzaldehyde to form the final product.

Industrial Production Methods

Industrial production methods for 4,6-Diphenyl-[2,2’]bipyridinyl typically involve large-scale synthesis using similar aldol and Michael addition reactions. The process is optimized for higher yields and purity, often employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-[2,2’]bipyridinyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: N-oxides of 4,6-Diphenyl-[2,2’]bipyridinyl.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted bipyridines depending on the reagents used.

Scientific Research Applications

4,6-Diphenyl-[2,2’]bipyridinyl has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is investigated for its potential as a fluorescent probe in biological systems.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the development of materials for organic electronics and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable complexes with metals. These complexes can participate in various catalytic cycles, electron transfer processes, and photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-[2,2’]bipyridinyl is unique due to the presence of phenyl groups at the 4 and 6 positions, which can influence its electronic properties and steric effects. This makes it particularly useful in the design of metal complexes with specific optical and electronic characteristics.

Properties

IUPAC Name

2,4-diphenyl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-15-21(18-11-5-2-6-12-18)24-22(16-19)20-13-7-8-14-23-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQJSUIBQNVOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403971
Record name 4,6-DIPHENYL-[2,2']BIPYRIDINYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57476-59-2
Record name 4,6-DIPHENYL-[2,2']BIPYRIDINYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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